4-(Aminomethyl)-2-methylheptan-3-ol

pKa Basicity Nucleophilicity

4-(Aminomethyl)-2-methylheptan-3-ol (CAS 408331-61-3) is a chiral, branched-chain aliphatic amino alcohol with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol. The molecule features a heptane backbone with a secondary alcohol at position 3, a methyl branch at position 2, a primary aminomethyl group at position 4, and possesses three chiral centers (carbons 2, 3, and 4), classifying it as a complex small-molecule building block for organic synthesis and medicinal chemistry.

Molecular Formula C9H21NO
Molecular Weight 159.27 g/mol
Cat. No. B13560079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-2-methylheptan-3-ol
Molecular FormulaC9H21NO
Molecular Weight159.27 g/mol
Structural Identifiers
SMILESCCCC(CN)C(C(C)C)O
InChIInChI=1S/C9H21NO/c1-4-5-8(6-10)9(11)7(2)3/h7-9,11H,4-6,10H2,1-3H3
InChIKeyMXRTVTKIOSLSIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-2-methylheptan-3-ol: A C9H21NO Amino Alcohol Building Block for Stereochemically Complex Synthesis [1]


4-(Aminomethyl)-2-methylheptan-3-ol (CAS 408331-61-3) is a chiral, branched-chain aliphatic amino alcohol with the molecular formula C9H21NO and a molecular weight of 159.27 g/mol [1]. The molecule features a heptane backbone with a secondary alcohol at position 3, a methyl branch at position 2, a primary aminomethyl group at position 4, and possesses three chiral centers (carbons 2, 3, and 4), classifying it as a complex small-molecule building block for organic synthesis and medicinal chemistry . Its typical commercial purity is 98% .

Why 4-(Aminomethyl)-2-methylheptan-3-ol Cannot Be Interchanged with Other C9H21NO Amino Alcohols [1]


Direct substitution with isomeric C9H21NO amino alcohols is chemically and functionally invalid due to fundamentally different physicochemical and stereochemical profiles. Unlike linear-chain isomers such as 3-amino-2-nonanol or tertiary amines like 5-(diethylamino)pentan-1-ol, the target compound presents a unique 1,2-amino alcohol relationship on a branched backbone with three chiral centers. These structural variations produce measurable differences in basicity (pKa > 14.7 vs. ~13.0 for a linear 1,2-amino alcohol) and lipophilicity (XLogP3 = 1.7 vs. ~2.0), which govern critical properties like solubility, reactivity, molecular recognition, and salt formation [1]. Procurement of a generic C9H21NO amino alcohol without verifying these stereoelectronic fingerprints risks compromised synthetic yield, altered diastereoselectivity, or invalid pharmacological screening results. The quantitative evidence for these differences is detailed in the following section.

Quantifiable Differentiators for 4-(Aminomethyl)-2-methylheptan-3-ol Against Closest Structural Analogs


Basicity (pKa) Comparison Against a Linear 1,2-Amino Alcohol

The predicted pKa of 4-(Aminomethyl)-2-methylheptan-3-ol is 14.78 ± 0.20, significantly higher than the predicted pKa of 13.00 ± 0.45 for the linear 1,2-amino alcohol isomer 3-amino-2-nonanol . This 1.78 log unit difference indicates the target compound's amine group is substantially less acidic (more basic) than the linear counterpart. This translates to a ~60-fold difference in the protonation equilibrium constant, directly impacting nucleophilicity, acid-scavenging capacity, and the propensity to form stable hydrochloride salts. A higher pKa can be advantageous for reactions requiring a strong, unprotonated nucleophile under basic conditions.

pKa Basicity Nucleophilicity Salt Formation

Lipophilicity (XLogP3) Differentiation from Saturated Amino Alcohol Analogs

The target compound exhibits a computed XLogP3 value of 1.7 [1]. This places its lipophilicity between that of a more polar tertiary amino alcohol, 5-(diethylamino)pentan-1-ol (XlogP ~1.4–1.5) [2], and a more lipophilic linear 1,2-amino alcohol, 3-amino-2-nonanol (XlogP ~2.0) . This intermediate partition coefficient suggests a differentiated balance between aqueous solubility and membrane permeability compared to its isomers, which is a critical selection parameter for applications in cellular assays or extraction processes.

LogP Lipophilicity Partition Coefficient Membrane Permeability

Stereochemical Complexity and Hydrogen Bond Donor Profile

4-(Aminomethyl)-2-methylheptan-3-ol contains three chiral centers (C-2, C-3, and C-4) , whereas the linear analog 3-amino-2-nonanol possesses only two chiral centers and the tertiary amine 5-(diethylamino)pentan-1-ol is achiral. This increased stereochemical complexity creates a much larger number of potential stereoisomers (up to 8 for the target vs. 4 for 3-amino-2-nonanol), directly enabling or limiting its use as a chiral auxiliary or a probe for diastereoselective synthesis. Furthermore, the target compound is computed to have a Hydrogen Bond Donor (HBD) count of 2, which is lower than the HBD count of 3 reported for 3-amino-2-nonanol [1]. This difference in HBD capacity, likely influenced by the steric environment around the primary amine, alters its intermolecular interaction potential.

Chirality Stereochemistry Hydrogen Bond Donors Diastereoselectivity

Differentiated Application Scenarios for 4-(Aminomethyl)-2-methylheptan-3-ol Based on Physicochemical Footprint


Specialized Chiral Building Block for Diastereoselective Synthesis

The compound's three contiguous chiral centers represent a highly differentiated scaffold compared to simpler, two-center or achiral C9H21NO analogs. Procurement is justified when a synthetic route requires a pre-installed, complex stereochemical array that cannot be efficiently constructed de novo, offering a direct pathway to explore diastereoselective transformations, chiral ligand synthesis, or the manufacture of stereochemically pure pharmaceutical intermediates .

Fine-Tuning Basicity and Nucleophilicity in Reaction Optimization

The predicted pKa of 14.78 positions this compound as a stronger base than the linear 1,2-amino alcohol 3-amino-2-nonanol (pKa 13.00) . This property makes it the preferred choice in synthetic applications requiring a more robust nucleophilic amine that remains predominantly unprotonated under mildly basic reaction conditions, where other amino alcohols would be partially neutralized and less reactive.

Probing Lipophilicity-Dependent Biological or Separation Processes

With an XLogP3 of 1.7, this compound serves as a tailored intermediate for optimizing logD-dependent processes such as liquid-liquid extraction, preparative reverse-phase chromatography, or structure-activity relationship (SAR) studies where a specific lipophilicity window is critical. Its logP value is strategically intermediate between more polar tertiary amino alcohols and more lipophilic linear isomers, filling a specific property gap [1].

Investigating the Role of Hydrogen Bond Donor Count in Molecular Recognition

The compound's anomalous HBD count of 2, compared to the predicted 3 for a primary-amine-secondary-alcohol system, makes it a unique probe for studying the impact of steric hindrance on solvation and hydrogen bond donation. This property can be exploited in crystal engineering or when a specific, reduced hydrogen-bonding capacity is desirable for target binding or material properties .

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